
2-((3-Chlorophenoxy)methyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Chlorophenoxy)methyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a phenyl group substituted with a chlorophenoxy methyl group and an amino group. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorophenoxy)methyl)aniline typically involves the reaction of 3-chlorophenol with formaldehyde and aniline. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-chlorophenol is replaced by the aniline group. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to facilitate the reaction and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity. The product is then isolated and purified using techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions
2-((3-Chlorophenoxy)methyl)aniline undergoes various chemical reactions including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted anilines depending on the nucleophile used.
科学的研究の応用
2-((3-Chlorophenoxy)methyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-((3-Chlorophenoxy)methyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The pathways involved depend on the specific biological context and the target molecules .
類似化合物との比較
Similar Compounds
- 4-(3-Chlorophenoxy)aniline
- 2-(2,4-Dichlorophenoxy)aniline
- 3-Chloro-4-(2,4-Dichlorophenoxy)aniline
Uniqueness
2-((3-Chlorophenoxy)methyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications .
特性
CAS番号 |
95539-64-3 |
|---|---|
分子式 |
C13H12ClNO |
分子量 |
233.69 g/mol |
IUPAC名 |
2-[(3-chlorophenoxy)methyl]aniline |
InChI |
InChI=1S/C13H12ClNO/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15/h1-8H,9,15H2 |
InChIキー |
WKIFPCHNSIXPFE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)COC2=CC(=CC=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


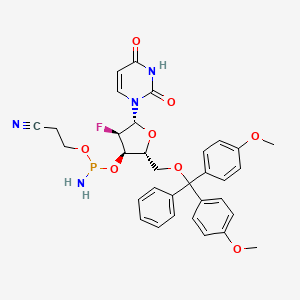
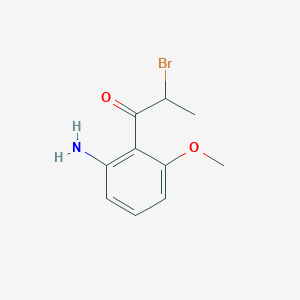
![Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl-](/img/structure/B14049180.png)

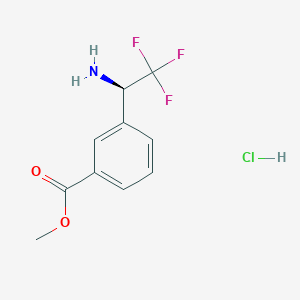
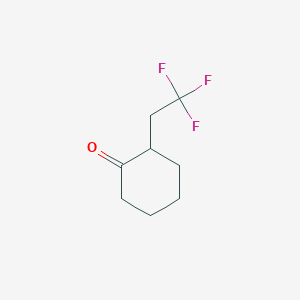
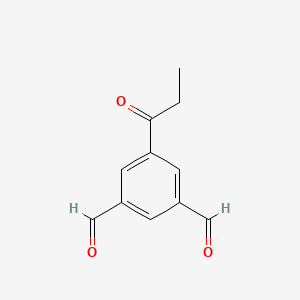
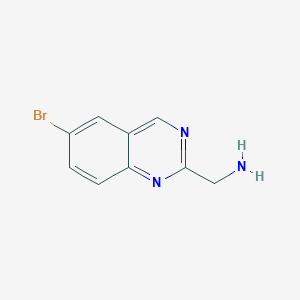
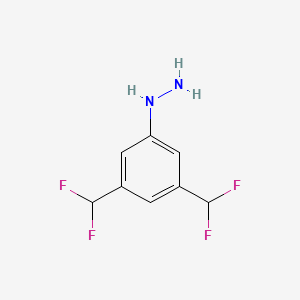

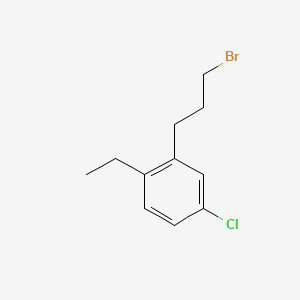

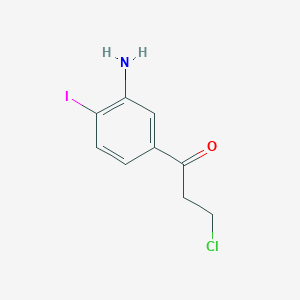
![5-(Tert-butyl) 4-ethyl (R)-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate](/img/structure/B14049240.png)
